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Compound of Interest

Compound Name: 1,7-Dibromo-octan-4-one

Cat. No.: B15349749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, 1,7-
dibromo-octan-4-one. Due to the limited availability of published experimental spectra for this

specific compound, this guide leverages predictive models and established spectroscopic

principles to offer a detailed analysis of its expected spectral characteristics. This information is

intended to aid in the identification and characterization of this compound in a laboratory

setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and

mass spectrum of 1,7-dibromo-octan-4-one. These predictions are based on established

chemical shift correlations and fragmentation patterns for similar chemical structures.

Predicted 1H NMR Data (500 MHz, CDCl3)
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Protons
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J) in
Hz

H1, H7 3.42 Triplet 4H ~6.5

H2, H6 2.05 Quintet 4H ~6.5, ~7.0

H3, H5 2.75 Triplet 4H ~7.0

Predicted 13C NMR Data (125 MHz, CDCl3)
Carbon Atom Chemical Shift (ppm)

C4 209.0

C3, C5 42.5

C2, C6 32.0

C1, C7 28.0

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Proposed Fragment

284/286/288 5
[M]+• (Molecular ion with Br

isotopes)

205/207 40 [M - Br]+

177/179 15 [M - Br - C2H4]+

125 100
[C5H9O]+ (from McLafferty

rearrangement)

97 30 [C4H5O]+

57 80 [C3H5O]+

Experimental Protocols
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The following are generalized experimental protocols for the synthesis of a symmetrical

dibromoalkyl ketone and the acquisition of NMR and mass spectrometry data. These can be

adapted for the specific synthesis and analysis of 1,7-dibromo-octan-4-one.

Synthesis of a Symmetrical Dibromoalkyl Ketone
(General Procedure)
A suitable starting material, such as a cyclic ether or a diol, can be used to synthesize

symmetrical dibromoalkyl ketones. One general approach involves the ring-opening of a cyclic

ether with a brominating agent. For instance, the reaction of a cyclic ether with hydrobromic

acid or a Lewis acid in the presence of a bromine source can yield the desired dibromo ketone.

Purification is typically achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform

(CDCl3).

Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Acquisition:

The 1H NMR spectrum can be recorded on a 500 MHz spectrometer.

A standard pulse program is used with a 90° pulse.

A sufficient relaxation delay (e.g., 5 seconds) should be employed to ensure accurate

integration.

Data is typically acquired over a spectral width of 0-12 ppm.

3. 13C NMR Acquisition:

The 13C NMR spectrum can be recorded on the same spectrometer at a frequency of 125

MHz.
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A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon.

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

The spectral width is typically set from 0 to 220 ppm.

Mass Spectrometry (MS)
1. Sample Introduction:

A dilute solution of the compound in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via a direct insertion probe or through

a gas chromatograph (GC-MS).

2. Ionization:

Electron Ionization (EI) is a common method for this type of compound.

The sample molecules in the gas phase are bombarded with a beam of electrons (typically at

70 eV), causing ionization and fragmentation.

3. Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

The separated ions are detected, and a mass spectrum is generated, showing the relative

abundance of each ion.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

predicted fragmentation pathway of 1,7-dibromo-octan-4-one.
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Caption: Workflow for the synthesis and spectroscopic analysis of 1,7-dibromo-octan-4-one.
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Caption: Predicted major fragmentation pathways for 1,7-dibromo-octan-4-one in EI-MS.
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[https://www.benchchem.com/product/b15349749#1-7-dibromo-octan-4-one-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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